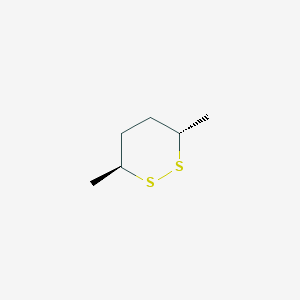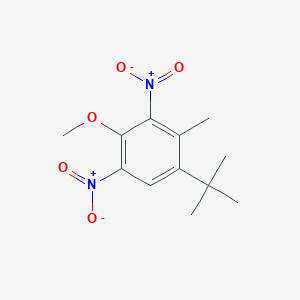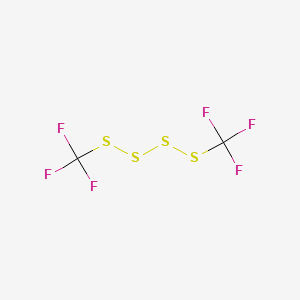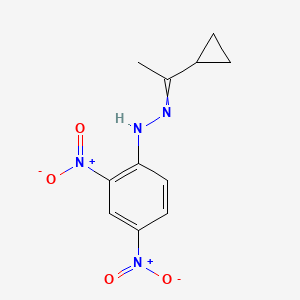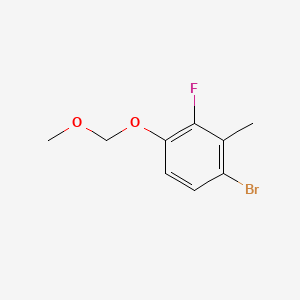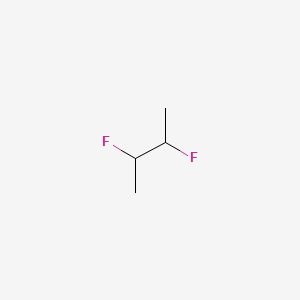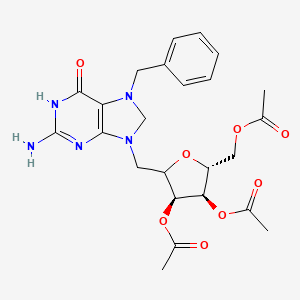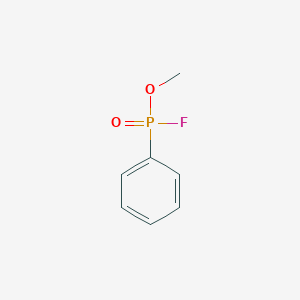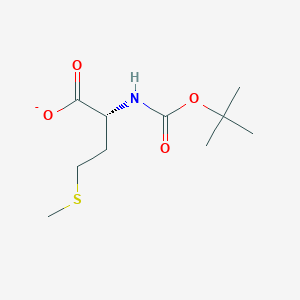
(2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate;N-Boc-D-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate;N-Boc-D-methionine: is a derivative of the amino acid methionine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate typically involves the protection of the amino group of methionine with a Boc group. One common method involves the reaction of methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like methanol at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically used to remove the Boc group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Free amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate is used as a building block in peptide synthesis. Its stability and ease of deprotection make it a valuable reagent in the synthesis of complex peptides and proteins.
Biology: In biological research, the compound is used to study the role of methionine in various biochemical pathways. It serves as a precursor for the synthesis of labeled methionine derivatives used in metabolic studies.
Medicine: In medicine, (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate is used in the development of peptide-based drugs. Its incorporation into peptide chains can enhance the stability and bioavailability of therapeutic peptides.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its role as a protected amino acid derivative makes it a key intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and enzymatic reactions.
Molecular Targets and Pathways: The compound targets specific enzymes and receptors involved in peptide synthesis and metabolism. It is involved in pathways related to protein synthesis, amino acid metabolism, and cellular signaling.
Comparison with Similar Compounds
N-Boc-L-methionine: Similar structure but with the L-configuration.
N-Boc-L-cysteine: Another Boc-protected amino acid with a thiol group.
N-Boc-L-alanine: A Boc-protected amino acid without a sulfur atom.
Uniqueness: (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate is unique due to its D-configuration and the presence of a methylsulfanyl group. This combination provides distinct chemical properties and reactivity compared to other Boc-protected amino acids. Its stability and ease of deprotection make it particularly valuable in peptide synthesis and other applications.
Properties
Molecular Formula |
C10H18NO4S- |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/p-1/t7-/m1/s1 |
InChI Key |
IMUSLIHRIYOHEV-SSDOTTSWSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
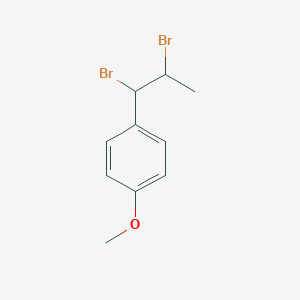

![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
